In Vitro Potency Against Streptococcus pneumoniae: MIC90 Comparison
Against a large panel of 4903 clinical isolates, gemifloxacin demonstrated superior in vitro potency against S. pneumoniae, the most common cause of community-acquired pneumonia, compared to other marketed fluoroquinolones. The MIC90 value for gemifloxacin was 0.063 mg/L [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 0.063 mg/L |
| Comparator Or Baseline | Levofloxacin (1-2 mg/L), Moxifloxacin (0.25 mg/L), Ciprofloxacin (2-4 mg/L), Gatifloxacin (0.5 mg/L) |
| Quantified Difference | Gemifloxacin is 4-fold more potent than moxifloxacin, 16-32-fold more potent than levofloxacin, and 32-64-fold more potent than ciprofloxacin against this organism. |
| Conditions | Microbroth dilution against 4903 bacterial isolates, interpreted per NCCLS guidelines [1]. |
Why This Matters
This quantitative potency advantage directly informs procurement for research focused on *S. pneumoniae* where maximizing activity against this pathogen is the primary objective.
- [1] J Antimicrob Chemother. (2003). In vitro susceptibility of 4903 bacterial isolates to gemifloxacin—an advanced fluoroquinolone. 51(Suppl 1), 13-24. View Source
